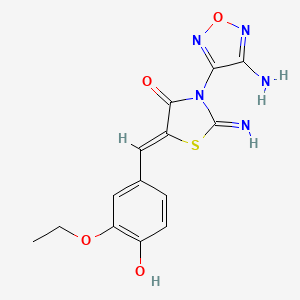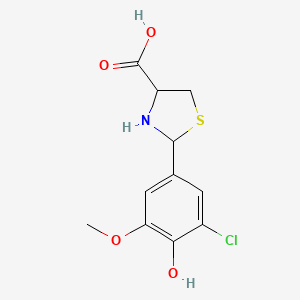
N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BON, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BON is a pyrrolidine derivative that has been synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to bind to amyloid-beta plaques in the brain, which may be useful in the diagnosis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can inhibit the growth of cancer cells and reduce the levels of pro-inflammatory cytokines. In vivo studies have shown that N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can reduce the size of tumors in mice and reduce the levels of amyloid-beta plaques in the brain. However, the effects of N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide on human subjects are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has shown potential applications in various fields of scientific research, including cancer research, inflammation research, and Alzheimer's disease research. However, there are also limitations to using N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments. N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not yet fully understood, and its effects on human subjects are unknown. Additionally, the yield of N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is relatively low, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide. One potential direction is to investigate its potential as an anti-cancer agent in human subjects. Another direction is to study its effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide and its effects on human subjects.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has shown potential applications in various fields of scientific research. It has been studied as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been investigated as an anti-inflammatory agent, as it can reduce the levels of pro-inflammatory cytokines. Additionally, N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it can bind to amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-11-3-2-4-13(7-11)21-10-12(8-17(21)23)18(24)20-16-6-5-14(22(25)26)9-15(16)19/h2-7,9,12H,8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYFPCRJYHKACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-hydroxy-4-methyl-7-oxo-3-phenyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B4291342.png)
![2-[4-(1-naphthylmethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4291350.png)

![3-[(2,2-dichloro-1-methylcyclopropyl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4291360.png)
![2-(2-ethoxy-4-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B4291364.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4291370.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B4291371.png)

![2-chloro-5-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B4291390.png)
![3-[(mesitylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4291394.png)
![2-(4-bromophenyl)-2-oxoethyl 3-({[4-(morpholin-4-ylsulfonyl)-2-thienyl]carbonyl}amino)benzoate](/img/structure/B4291402.png)
![N-1-adamantyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4291424.png)

![4-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B4291444.png)